Clausine D

Description

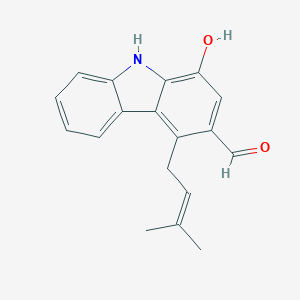

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-4-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-11(2)7-8-13-12(10-20)9-16(21)18-17(13)14-5-3-4-6-15(14)19-18/h3-7,9-10,19,21H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBKXALRNLUCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C3=CC=CC=C3NC2=C(C=C1C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162200 | |

| Record name | Clausine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142846-95-5 | |

| Record name | Clausine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clausine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Sourcing and Advanced Isolation Methodologies for Clausine D

Botanical Origin and Distribution of Clausine D

Clausine D is a naturally occurring chemical compound primarily sourced from specific plant species. Its presence is indicative of the rich phytochemical diversity found within certain botanical families.

The principal natural source of Clausine D is Clausena excavata Burm.f., an evergreen shrub or small tree belonging to the Rutaceae family, commonly known as the citrus family. wikipedia.orgucr.eduacgpubs.orgacademicjournals.org This plant is recognized for its diverse array of secondary metabolites, among which carbazole (B46965) alkaloids, including Clausine D, are prominent constituents. acgpubs.orgchemfaces.com

Clausena excavata is widely distributed across Tropical and Subtropical Asia. Its native range encompasses numerous countries, including Bangladesh, Bhutan, Cambodia, China (South-Central and Southeast), India, Indonesia (Jawa), Laos, Lesser Sunda Islands, Malaysia (Malaya), Myanmar, Nepal, the Philippines, Taiwan, Thailand, and Vietnam. wikipedia.orgkew.orgnt.gov.au The species is also found in New Guinea and Timor, and has become naturalized on Christmas Island. This broad geographical distribution highlights the plant's adaptability to various seasonally dry tropical biomes. kew.org The plant is sometimes referred to by common names such as pink lime-berry. wikipedia.org

Chromatographic and Extraction Techniques for Natural Product Isolation

The isolation of natural compounds like Clausine D from complex plant matrices requires sophisticated extraction and chromatographic techniques to achieve desired purity levels.

Liquid Chromatography-Mass Spectrometry (LC-MS), often referred to as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), is an indispensable analytical technique in the field of natural product isolation. springernature.comwikipedia.orgnih.govdntb.gov.ua This technique synergistically combines the physical separation capabilities of liquid chromatography with the highly sensitive and selective mass analysis capabilities of mass spectrometry. wikipedia.orgsaiflucknow.org

LC-MS profiling is extensively employed for both targeted and untargeted analysis of metabolites, providing comprehensive insights into the chemical composition of biological samples. chromatographyonline.comresearchgate.netrsc.org For natural product isolation, LC-MS serves as a powerful tool to detect a broad spectrum of metabolites and to guide the isolation of specific compounds of interest, such as Clausine D. springernature.comresearchgate.net The mass spectrometry component allows for the determination of molecular weight and, through tandem mass spectrometry (LC-MS/MS), provides fragmentation patterns crucial for confirming chemical structures. saiflucknow.org While specific LC-MS profiling parameters for Clausine D isolation are not universally detailed, the general application of LC-MS in monitoring the isolation of secondary metabolites from other Clausena species underscores its utility for compounds like Clausine D. researchgate.net

The isolation of Clausine D from Clausena excavata typically involves various chromatographic techniques to achieve high purity. acgpubs.orgchemfaces.com Preparative chromatography is a fundamental strategy for purifying small drug molecules and other significant chemical components from natural extracts. Its primary objective is to obtain sufficient quantities of the target compound at the desired purity.

Commonly, the process begins with the extraction of alkaloids from the plant source, followed by a multi-step purification procedure. In preparative chromatography, silica (B1680970) gel is a frequently utilized stationary phase for the isolation of alkaloids, although basic aluminum oxide can also be employed as an alternative. The efficiency of the isolation and purification process is significantly influenced by the selection of the adsorbent and its particle size. For high-purity isolation, particularly for compounds like Clausine D, a combination of techniques, such as column chromatography and preparative high-performance liquid chromatography (prep-HPLC), is often employed. researchgate.net These preparative strategies are designed to maximize the throughput of the targeted compound while minimizing costs and ensuring high purity, with reported purities reaching up to 98% for similar natural products. researchgate.netresearchgate.net

Molecular Mechanisms of Biological Activity and Preclinical Investigations of Clausine D

Mechanistic Elucidation of Antiplatelet Aggregation Activity

Inhibition of Thromboxane (B8750289) A2 Formation Pathways

A central mechanism of Clausine D's antiplatelet activity is its capacity to inhibit the formation of thromboxane A2 (TXA2). This inhibition is considered a primary reason for its antiplatelet effect. Studies have shown that Clausine D suppresses the formation of thromboxane B2 (TXB2) and prostaglandin (B15479496) D2 in platelets when induced by arachidonic acid. nih.gov This aligns with findings that other alkaloids, such as berberine, also achieve antiplatelet action by inhibiting ADP, arachidonic acid (AA), and collagen-induced TXA2 generation. wikipedia.org

Differential Modulatory Effects on Arachidonic Acid and Collagen-Induced Platelet Responses

Clausine D demonstrates concentration-dependent inhibition of both the aggregation and release reactions of washed rabbit platelets induced by arachidonic acid and collagen. nih.gov However, its potency varies depending on the inducer. The half-maximal inhibitory concentration (IC50) for arachidonic acid-induced platelet aggregation was determined to be 9.0 ± 1.1 µM, while for collagen-induced aggregation, it was 58.9 ± 0.9 µM. nih.gov Notably, Clausine D did not exhibit inhibitory effects on platelet aggregation induced by U46619, platelet-activating factor (PAF), or thrombin. nih.gov Furthermore, higher concentrations of Clausine D, specifically 150 µM, resulted in nearly complete inhibition of collagen-induced platelet aggregation. metabolomicsworkbench.orgnih.gov

Table 1: IC50 Values of Clausine D on Platelet Aggregation Induced by Different Agonists

| Platelet Aggregation Inducer | IC50 (µM) ± Standard Error |

| Arachidonic Acid | 9.0 ± 1.1 |

| Collagen | 58.9 ± 0.9 |

Perturbation of Intracellular Calcium Concentration in Platelet Activation

Platelet activation is critically dependent on the elevation of intracellular calcium (Ca²⁺) concentrations. This increase in cytosolic Ca²⁺ is essential for processes like degranulation, shape change, and subsequent platelet aggregation. Research indicates that Clausine D effectively inhibits the rise in intracellular calcium concentration within platelets when activated by both arachidonic acid and collagen. nih.gov By modulating intracellular calcium levels, Clausine D interferes with a fundamental step in the platelet activation cascade.

Regulation of Inositol (B14025) Monophosphate Generation Cascades

The inositol monophosphate generation cascade is a crucial signaling pathway in platelet activation. Clausine D has been shown to abolish the generation of inositol monophosphate when induced by arachidonic acid. nih.gov Inositol monophosphate is a product of the degradation of inositol phospholipids (B1166683) by phospholipase C, leading to the formation of important second messengers like diacylglycerol and inositol 1,4,5-trisphosphate (IP3), which in turn mobilize intracellular calcium. However, Clausine D did not affect the generation of inositol monophosphate induced by collagen, U46619, PAF, or thrombin, suggesting a selective action on specific signaling pathways. nih.gov

Impact on Epinephrine (B1671497) and ADP-Induced Platelet Aggregation Phases

In human citrated platelet-rich plasma, Clausine D demonstrated a selective inhibitory effect on the secondary phase of platelet aggregation induced by epinephrine and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Importantly, it did not inhibit the primary phase of aggregation triggered by these agonists. nih.gov ADP and epinephrine are well-known platelet aggregating agents, and their effects are often characterized by distinct primary and secondary aggregation phases. The secondary phase of aggregation is typically amplified by the secretion of TXA2 and additional ADP, which reinforces the initial platelet response. This selective inhibition of the secondary phase further underscores Clausine D's mechanistic involvement in the TXA2 pathway.

In Vitro and Preclinical Studies on Related Carbazole (B46965) Alkaloids

Clausine D belongs to the class of carbazole alkaloids, which are natural products characterized by a tricyclic aromatic basic skeleton comprising a central pyrrole (B145914) ring fused between two benzene (B151609) rings. These compounds are known for a wide array of biological activities, including antiplatelet aggregative properties.

Another notable carbazole alkaloid, Clausine F, also isolated from Clausena excavata, has been reported to exhibit significant antiplatelet aggregation activity, similar to Clausine D. The broader family of carbazole alkaloids has been investigated for diverse pharmacological effects, such as anti-tumor, antibiotic, antiviral, anti-inflammatory, and neuroprotective activities, highlighting the therapeutic potential of this chemical class. While specific preclinical studies on Clausine D beyond its in vitro antiplatelet mechanisms are not extensively detailed in the provided literature, the general preclinical investigation of carbazole alkaloids suggests a promising area for future research into their therapeutic applications.

Anti-proliferative Potential and Cellular Target Engagement of Clausine D

Clausine D has been identified as a tumor cell growth inhibitor. nih.gov While specific detailed mechanisms of cellular target engagement for Clausine D, such as direct protein binding, are not extensively reported in the provided literature, its classification as a tumor cell growth inhibitor suggests its interaction with cellular pathways critical for proliferation. Carbazole alkaloids, as a class, are recognized for their anticancer activities, which can involve mechanisms such as the induction of apoptosis, modulation of cell cycle, and interference with signaling pathways. mdpi.commdpi.com Further research is needed to elucidate the precise cellular targets and molecular pathways through which Clausine D exerts its anti-proliferative effects.

Antimicrobial Action Modalities of Carbazole Alkaloids

Clausine D has been reported to possess antimicrobial properties. innovareacademics.in The broader class of carbazole alkaloids, to which Clausine D belongs, is known for its antibacterial and antifungal activities. mdpi.com General mechanisms of action for antimicrobial compounds can include the disruption of cell wall synthesis, alterations to plasma membrane integrity, interference with cellular energy generation, damage to nucleic acid synthesis, disruption of protein synthesis, and modulation of key metabolic pathways. frontiersin.orgmdpi.com However, the specific antimicrobial action modalities of Clausine D itself are not detailed in the current literature.

Neuroprotective Mechanisms within the Phyto-Carbazole Alkaloid Class

Within the class of phyto-carbazole alkaloids, Clausine D has demonstrated neuroprotective effects, specifically by decreasing superoxide (B77818) anion in vitro. mdpi.com Superoxide anion (O2•−) is a reactive oxygen species (ROS) that, when produced excessively, can lead to oxidative stress and contribute to neurodegenerative processes. mdpi.combjournal.org The reduction of superoxide anion levels is a significant neuroprotective mechanism, as it mitigates oxidative damage to neuronal cells and helps maintain cellular homeostasis. nih.govnih.gov

Methodologies for In Vitro Biological Activity Assessment

The biological activities of Clausine D are typically assessed using various in vitro methodologies to understand its effects at the cellular and enzymatic levels.

Platelet Aggregation Assays

Platelet aggregation assays are crucial for evaluating compounds with potential antiplatelet effects. Clausine D has been shown to inhibit platelet aggregation and the release reaction in washed rabbit platelets induced by arachidonic acid and collagen. pusan.ac.kr It also inhibited the secondary phase of aggregation induced by epinephrine and ADP in human citrated platelet-rich plasma. pusan.ac.kr

A common method for assessing platelet aggregation is Light Transmission Aggregometry (LTA), also known as Born aggregometry. dovepress.comfrontierspartnerships.org This method involves preparing platelet-rich plasma (PRP) by centrifuging whole blood, typically anticoagulated with citrate. practical-haemostasis.com The PRP is then stirred in a cuvette at 37°C, positioned between a light source and a photocell. practical-haemostasis.com Platelet agonists, such as arachidonic acid, collagen, adenosine diphosphate (ADP), or epinephrine, are added to the PRP. dovepress.comfrontierspartnerships.org As platelets aggregate in response to the agonist, they absorb less light, leading to an increase in light transmission, which is detected by the photocell and recorded as a trace. practical-haemostasis.com The inhibitory effect of a test compound like Clausine D is measured by its ability to reduce this increase in light transmission compared to a control. pusan.ac.kr

Table 1: Inhibitory Concentrations (IC50) of Clausine D on Platelet Aggregation pusan.ac.kr

| Inducer | Platelet Type | IC50 (µM) Mean ± SD |

| Arachidonic Acid | Washed Rabbit Platelets | 9.0 ± 1.1 |

| Collagen | Washed Rabbit Platelets | 58.9 ± 0.9 |

Cellular Proliferation and Viability Assays

Cellular proliferation and viability assays are employed to determine the effect of a compound on cell growth and survival. These assays are widely used in cancer research to evaluate the cytotoxic or anti-proliferative potential of substances. biocompare.comnih.gov

One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.gov In this colorimetric assay, viable cells with active metabolism convert the yellow tetrazolium dye MTT into purple formazan (B1609692) crystals. nih.gov These insoluble crystals are then solubilized, and the absorbance is measured spectrophotometrically, typically at 570 nm. nih.govnih.gov The quantity of formazan produced is directly proportional to the number of metabolically active (viable) cells. nih.gov Other related tetrazolium dye assays include MTS, WST-1, and XTT assays. biocompare.com

Additionally, cell viability can be assessed by measuring ATP content using luminescent assays, as ATP is an indicator of metabolically active cells. Cell proliferation can also be monitored by directly counting cells, using viability dyes like trypan blue, or by tracking DNA synthesis with nucleoside analogs (e.g., EdU) and fluorescent dyes (e.g., CFSE) that are halved with each cell division, detectable by flow cytometry. biocompare.comthermofisher.com

Enzyme Inhibition Assays

Enzyme inhibition assays are used to identify and characterize compounds that modulate the activity of specific enzymes. Clausine D's antiplatelet effect is notably mediated by the inhibition of thromboxane A2 (TxA2) formation, indicating its role as a thromboxane A2 synthase inhibitor. nih.govpusan.ac.krresearchgate.net

A common method for evaluating thromboxane A2 synthase inhibitors involves measuring the formation of malondialdehyde (MDA) by TxA2 synthase in whole blood. nih.gov MDA is a byproduct of TxA2 synthesis. nih.gov The inhibitory activity of a compound is determined by quantifying the reduction in MDA formation, often spectrofluorimetrically, compared to a control. nih.gov This assay serves as a practical alternative to more complex methods for initial screening of TxA2 synthase inhibitors. nih.govpatsnap.com General enzyme inhibition studies also assess the potential of drug candidates to inhibit drug-metabolizing enzymes like cytochrome P450 (CYP450) and UDP-glucuronosyltransferases (UGTs) using various in vitro systems. bjournal.orgmdpi.com

Structure Activity Relationship Sar Studies of Clausine D and Analogues

Correlation of Structural Motifs with Antiplatelet Aggregation Efficacy

Clausine D has been identified as a carbazole (B46965) alkaloid exhibiting significant antiplatelet aggregation activity. Its mechanism of action involves the inhibition of thromboxane (B8750289) A2 (TXA2) formation. Early studies indicated that higher concentrations of Clausine D (e.g., 150 µM) could almost completely inhibit collagen-induced platelet aggregation. nih.gov

Comparative SAR Analysis Across Clausine Analogues (e.g., Clausine D vs. Clausine F)

Comparative SAR analysis among clausine analogues, such as Clausine D and Clausine F, provides valuable insights into the specific structural features that enhance or diminish antiplatelet activity. Both Clausine D and Clausine F are carbazole alkaloids isolated from Clausena excavata and have demonstrated significant antiplatelet aggregation activity. innovareacademics.in

While the precise comparative data on their antiplatelet aggregation efficacy (e.g., IC50 values) was not explicitly detailed for a direct side-by-side comparison in the provided search results, the fact that both exhibit significant activity suggests that their shared carbazole backbone is a key pharmacophore for this effect. Differences in their peripheral substituents or oxidation states would likely account for variations in their potency or specific mechanisms of action. For instance, Clausine F (PubChem CID: 132514) has a molecular formula of C19H19NO3 nih.gov, while Clausine D (PubChem CID: 3035740) has a molecular formula of C18H17NO2 nih.gov. These differences in molecular composition, particularly the presence of an additional carbon, two hydrogens, and an oxygen in Clausine F compared to Clausine D, would lead to distinct structural variations that could influence their interactions with biological targets and, consequently, their antiplatelet efficacy.

General SAR principles for carbazole alkaloids suggest that the presence and position of various functional groups (e.g., methoxy, hydroxyl, alkyl chains) on the carbazole nucleus can modulate activity. For example, in other alkaloid classes, methoxyl substitution or the presence of double bonds in the tricyclic aromatic structure has been linked to enhanced antiplatelet activity. nih.govfrontiersin.org

Rational Design Principles for Novel Carbazole Alkaloid Derivatives with Enhanced Bioactivity

Rational drug design focuses on identifying and modulating specific biological targets to achieve desired therapeutic effects. pnrjournal.com For carbazole alkaloid derivatives, including those inspired by Clausine D, rational design principles aim to enhance antiplatelet aggregation efficacy and potentially improve other pharmacological properties.

Key principles for designing novel carbazole alkaloid derivatives with enhanced bioactivity include:

Scaffold Modification : The carbazole scaffold itself is a versatile platform for drug discovery. symbiosisonlinepublishing.comontosight.ai Modifications can involve altering the core ring system or introducing new heterocyclic moieties. For example, incorporating groups like oxadiazole, thiadiazole, triazole, or thiazolidine (B150603) into tetrahydrocarbazole derivatives has been shown to enhance pharmacological profiles, including antioxidant and anti-inflammatory activities. pnrjournal.com

Introduction of Rotatable Bonds : Introducing rotatable bonds, such as a methylene (B1212753) group, can improve molecular flexibility, which might influence binding affinity to biological targets. nih.gov

Strategic Substitutions : The type, position, and electronic properties of substituents on the carbazole ring are critical. For instance, the addition of a methylpiperidyl group at the 9-position of a carbazole backbone can introduce basicity and hydrogen bonding capabilities, altering solubility, lipophilicity, and target interactions. ontosight.ai Rational design often involves predicting interactions with potential biological targets using computational chemistry and molecular modeling to guide the synthesis of new compounds with improved properties. ontosight.ai

Hybrid Molecule Approach : Creating hybrid molecules by combining the carbazole moiety with other pharmacophores known for antiplatelet or antioxidant activity can lead to synergistic effects. For example, a hybrid molecule combining Murrayanine (B1213747) (a carbazole alkaloid), chalcone, and a tert-butyl group demonstrated significantly enhanced radical scavenging activity compared to the parent Murrayanine. symbiosisonlinepublishing.com This suggests that combining the antiplatelet properties of Clausine D with other known antiplatelet or antioxidant scaffolds could yield more potent derivatives.

Targeting Specific Pathways : Understanding the mechanism of action, such as Clausine D's inhibition of thromboxane A2 formation nih.gov, allows for the rational design of compounds that specifically target this pathway or other related platelet activation pathways (e.g., ADP receptors, COX-1). nrfhh.commdpi.com

Data Tables

Due to the nature of the search results, which provide descriptive findings rather than explicit numerical data tables for direct comparison of Clausine D and F antiplatelet efficacy, a comprehensive interactive data table comparing their precise activities cannot be generated from the provided text. However, the qualitative information can be summarized as follows:

Table 1: Qualitative Antiplatelet Aggregation Activity

| Compound | Source Organism | Antiplatelet Activity against ADP/Collagen | Mechanism of Action (where specified) |

| Clausine D | Clausena excavata | Significant antiplatelet aggregation activity innovareacademics.in | Inhibition of thromboxane A2 formation nih.gov |

| Clausine F | Clausena excavata | Significant antiplatelet aggregation activity innovareacademics.in | Not explicitly detailed in provided text |

Advanced Spectroscopic and Analytical Characterization for Research on Clausine D

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex organic molecules like Clausine D. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of a compound. awi.demdpi.com

Application of 1D NMR (¹H, ¹³C) in Complex Structural Analysis

One-dimensional (1D) NMR techniques, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, serve as foundational steps in the structural analysis of Clausine D.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For Clausine D, with its carbazole (B46965) core, hydroxyl group, aldehyde group, and 3-methylbut-2-enyl side chain, ¹H NMR would reveal distinct signals. Aromatic protons on the carbazole ring would typically resonate in the δ 6.5-8.5 ppm range. The aldehyde proton (-CHO) is highly deshielded and would appear as a singlet around δ 9-10 ppm. Protons of the 3-methylbut-2-enyl group would show characteristic signals for the vinylic protons (around δ 5-6 ppm), allylic methylene (B1212753) protons (around δ 3-4 ppm), and methyl protons (around δ 1.5-2.0 ppm). The hydroxyl proton (-OH) signal would vary depending on solvent and concentration, often appearing as a broad singlet. Integration of these signals would provide the relative number of protons in each environment. mdpi.com

¹³C NMR Spectroscopy : ¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom typically gives rise to a distinct signal. For Clausine D, the carbazole carbons, the aldehyde carbon (highly deshielded, typically > δ 180 ppm), and the carbons of the 3-methylbut-2-enyl group (including vinylic, methylene, and methyl carbons) would be observed. The number of signals indicates the number of unique carbon environments, while chemical shifts provide insights into the hybridization and electronic environment of each carbon. mdpi.com

Utilization of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space connectivities, essential for confirming the proposed structure and assigning stereochemistry.

Correlation Spectroscopy (COSY) : COSY experiments reveal proton-proton spin-spin couplings, indicating protons on adjacent carbon atoms. This is vital for tracing proton spin systems within the carbazole ring and the 3-methylbut-2-enyl side chain, confirming the connectivity of the aliphatic chain and the substitution pattern on the aromatic core. awi.de

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of carbon signals based on their directly bonded protons and vice versa, particularly useful for distinguishing between different types of CH, CH₂, and CH₃ groups. awi.de

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides information on long-range ¹H-¹³C correlations (typically two to four bonds). This technique is critical for establishing connectivity across quaternary carbons and for linking different structural fragments, such as confirming the attachment points of the hydroxyl, aldehyde, and 3-methylbut-2-enyl groups to the carbazole core. awi.de

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY experiments reveal through-space correlations between protons that are spatially close, regardless of whether they are directly bonded. This is invaluable for determining the relative stereochemistry of chiral centers (if present) and for confirming the spatial arrangement of substituents, providing insights into the three-dimensional structure of Clausine D. awi.de

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with high precision, allowing for the unambiguous determination of its elemental composition (molecular formula). For Clausine D, HRMS would confirm its molecular formula of C₁₈H₁₇NO₂ and its molecular weight of 279.339 g/mol . nih.govmdpi.com

Beyond molecular mass determination, HRMS provides valuable information through fragmentation pathway analysis. When a molecule is ionized and fragmented, the resulting ions yield a characteristic pattern of mass-to-charge (m/z) ratios. By analyzing these fragmentation patterns, researchers can deduce the presence of specific structural subunits and their connectivity within the molecule. This process is particularly useful for complex natural products, as it can confirm the presence of the carbazole core, the aldehyde group, the hydroxyl group, and the prenyl side chain by identifying characteristic fragment ions corresponding to these substructures. mdpi.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies offer complementary insights into the functional groups and electronic properties of Clausine D.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the characteristic vibrational frequencies of functional groups present in a molecule. For Clausine D, key absorption bands would be expected:

A broad absorption band around 3200-3600 cm⁻¹ indicative of the hydroxyl (-OH) stretching vibration.

A strong absorption band around 1650-1750 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the aldehyde group.

Bands in the 3000-3100 cm⁻¹ region for aromatic C-H stretching.

Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H stretching (from the 3-methylbut-2-enyl group).

Characteristic absorptions in the "fingerprint" region (below 1500 cm⁻¹) provide unique structural information. mdpi.comresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to characterize chromophores and conjugated systems within a molecule. Clausine D, with its carbazole ring system and an aldehyde group conjugated with it, possesses significant chromophores. The π-electron system of the carbazole and the conjugation with the aldehyde group would result in characteristic absorption maxima in the UV-Vis region. These absorptions arise from π→π* and n→π* electronic transitions. The specific wavelengths and intensities of these maxima provide information about the extent of conjugation and the presence of auxochromes (like the hydroxyl group) that can influence the electronic transitions. researchgate.netnih.govoptica.org

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Beyond individual spectroscopic techniques, advanced analytical methodologies integrate multiple data sources to provide a more holistic understanding of a compound's characteristics and purity.

Integration of Spectroscopic Data with Chemometric Models for Discrimination and Classification

The integration of spectroscopic data with chemometric models has revolutionized the analysis of complex chemical systems, including natural products like Clausine D. Chemometrics involves the application of mathematical and statistical methods to extract meaningful information from large, complex datasets generated by analytical techniques. nih.govresearchgate.net

Spectroscopic data (e.g., from NMR, IR, UV-Vis, and MS) are inherently complex and often contain subtle variations that are difficult to interpret manually. Chemometric approaches, such as Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), Soft Independent Modeling of Class Analogy (SIMCA), and Support Vector Machines (SVM), are employed for:

Data Exploration and Visualization : Techniques like PCA can reduce the dimensionality of complex spectroscopic datasets, allowing for visualization of trends, outliers, and natural groupings within samples. This is crucial for initial assessment of sample variability and similarity. nih.govmdpi.com

Discrimination and Classification : Supervised chemometric methods are used to build models that can discriminate between different classes of compounds or samples. For Clausine D, this could involve distinguishing it from structurally similar natural products, identifying different polymorphs, or classifying batches based on their purity or origin. For instance, PLS-DA and SVM are powerful tools for classification based on spectral characteristics. nih.govmdpi.comuliege.beencyclopedia.pubmdpi.com

Purity Assessment : By building models from spectroscopic data of pure Clausine D and samples with known impurities, chemometric models can be developed to assess the purity of new samples. Deviations from the spectral profile of the pure compound can be detected and quantified, providing a rapid and non-destructive method for quality control. researchgate.netmdpi.comdiva-portal.org

The synergistic combination of high-resolution spectroscopic techniques with advanced chemometric algorithms allows for comprehensive characterization, robust purity assessment, and insightful discrimination of Clausine D, even in complex matrices or when subtle structural variations are present. nih.govmdpi.comencyclopedia.pub

Research Gaps and Future Directions in Clausine D Investigations

Unexplored Biosynthetic Pathways and Metabolic Engineering Strategies for Clausine D Production

Despite Clausine D being a naturally occurring alkaloid found in Clausena species, the precise biosynthetic pathways leading to its formation remain largely unexplored. Elucidating these pathways is crucial for understanding how the plant naturally synthesizes this complex molecule and could unlock novel avenues for its sustainable and efficient production. Future research should focus on identifying the specific enzymes, genes, and metabolic intermediates involved in Clausine D biosynthesis. This foundational knowledge would then enable the application of metabolic engineering strategies. By manipulating the genetic machinery of host organisms (e.g., bacteria, yeast, or plant cell cultures), it may be possible to enhance Clausine D yields, produce it more cost-effectively, or even engineer novel analogues through pathway diversification. Such approaches could circumvent challenges associated with traditional extraction from natural sources, which can be limited by plant availability, growth rates, and extraction efficiency.

Development of Chemoenzymatic or Biocatalytic Synthetic Routes for Clausine D and Analogues

Current literature indicates that chemical synthesis routes for Clausine D and related carbazole (B46965) alkaloids have been developed, employing methods such as ester-driven para-Claisen rearrangement, selective ester removal, and oxidative cyclization rsc.orgrsc.org. While these synthetic methods provide access to the compound, the development of chemoenzymatic or biocatalytic routes represents a significant future direction. These approaches offer several advantages, including improved stereoselectivity, reduced environmental impact, and milder reaction conditions compared to traditional chemical synthesis. Research in this area could involve identifying and engineering enzymes capable of catalyzing specific steps in Clausine D's synthesis, potentially leading to more efficient, atom-economical, and enantioselective production methods. Furthermore, biocatalysis could facilitate the creation of novel Clausine D analogues with enhanced biological properties by allowing for precise modifications that are challenging to achieve through purely chemical means.

Comprehensive Elucidation of Downstream Molecular Pathways and Cellular Targets beyond Initial Observations

Initial studies have revealed that Clausine D exhibits antiplatelet activity by inhibiting thromboxane (B8750289) A2 formation, with high concentrations (150 μM) leading to significant inhibition of collagen-induced platelet aggregation nih.gov. It has also demonstrated potent inhibition of arachidonic acid-induced platelet aggregation at 100 μM nih.gov. More recently, Clausine D has been identified as a novel inhibitor of tumor cell growth, showing activity against human gastric cancer cell BGC-823, human cervical cancer cell HeLa, and human non-small cell lung cancer cell A549 google.com. While these findings are significant, a comprehensive understanding of the downstream molecular pathways and specific cellular targets beyond these initial observations is still lacking. Future research should employ advanced proteomic, transcriptomic, and metabolomic techniques to map the full spectrum of cellular responses to Clausine D. This includes identifying direct protein targets, understanding the signaling cascades activated or inhibited, and elucidating how these molecular events translate into the observed biological effects. Such detailed mechanistic insights are critical for rational drug design and for predicting potential off-target effects.

Advanced In Vitro Models for Deeper Mechanistic Understanding

Current biological activity assessments of Clausine D have primarily utilized conventional in vitro models, such as 2D cell cultures nih.govgoogle.com. While valuable for initial screening, these models often fail to fully recapitulate the complexity of in vivo physiological environments. A crucial research gap lies in the adoption and development of more advanced in vitro models to gain a deeper mechanistic understanding of Clausine D's actions. This includes the use of 3D cell culture systems, organoids, microfluidic "organ-on-a-chip" platforms, and co-culture models that better mimic tissue architecture, cell-cell interactions, and the tumor microenvironment. Employing these sophisticated models would allow for more physiologically relevant studies of Clausine D's antiplatelet effects, its impact on tumor growth and metastasis, and its interactions with various cell types, providing insights that are more predictive of in vivo efficacy and toxicity.

Computational Chemistry and In Silico Drug Design for Predictive Studies of Clausine D Analogues

The structural complexity of Clausine D, as a carbazole alkaloid, makes it an ideal candidate for computational chemistry and in silico drug design studies. Given the known biological activities of carbazole alkaloids, including cytotoxicity, antimicrobial, and antioxidant properties google.com, future research should leverage computational methods to predict and optimize the activity of Clausine D and its analogues. This involves techniques such as molecular docking to predict binding affinities to potential targets, molecular dynamics simulations to understand dynamic interactions, and quantitative structure-activity relationship (QSAR) modeling to establish relationships between chemical structure and biological activity. In silico approaches can guide the rational design of novel Clausine D derivatives with improved potency, selectivity, and pharmacokinetic profiles, significantly accelerating the lead optimization process and reducing the need for extensive experimental screening.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and identifying Clausine D from plant extracts?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as HPLC or column chromatography. Structural elucidation requires spectroscopic methods like NMR (¹H, ¹³C) and mass spectrometry (HRMS). Ensure reproducibility by adhering to protocols for solvent purity, column calibration, and spectral data validation .

- Key Considerations : Optimize extraction parameters (temperature, solvent polarity) to preserve Clausine D stability. Cross-validate results with reference spectra from authenticated sources .

Q. How can researchers design assays to evaluate the bioactivity of Clausine D in vitro?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity, anti-inflammatory) with appropriate controls (positive/negative controls, solvent-only groups). Select cell lines relevant to the target pathology (e.g., cancer lines for anticancer studies). Dose-response curves and IC₅₀ calculations should follow standardized protocols (e.g., MTT assay for viability) .

- Data Interpretation : Account for solvent interference (e.g., DMSO toxicity thresholds) and normalize results to baseline activity .

Advanced Research Questions

Q. What strategies resolve contradictory findings in Clausine D’s reported bioactivity across studies?

- Methodological Answer : Conduct meta-analyses to identify variables such as differences in assay conditions (e.g., cell passage number, incubation time) or compound purity. Validate conflicting results using orthogonal assays (e.g., enzymatic vs. cell-based assays) .

- Case Study : If Study A reports antitumor activity but Study B shows no effect, re-test under standardized conditions (e.g., NCI-60 panel) and quantify Clausine D stability in culture media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.